Rocaglamide J is isolated from various species of Aglaia, particularly Aglaia rimosa and Aglaia elliptifolia. These plants have been traditionally used in folk medicine and are known for their insecticidal and antifungal properties. The first isolation of rocaglamide was reported in 1982 by Ming-Lu King and colleagues, who identified its significant antileukemic activity .
The synthesis of rocaglamide J has been explored through various methods, primarily focusing on total synthesis and semisynthesis due to the compound's structural complexity.
Rocaglamide J features a complex molecular structure that contributes to its biological activity.
The molecular weight of rocaglamide J is approximately 505.57 g/mol. Its structure has been elucidated using techniques such as single-crystal X-ray analysis and nuclear magnetic resonance spectroscopy .
Rocaglamide J can undergo various chemical reactions that are critical for its synthesis and modification.
The mechanism by which rocaglamide J exerts its biological effects primarily involves inhibition of protein synthesis.
Rocaglamide J binds to the eukaryotic translation initiation factor eIF4A, converting it into a translational repressor. This action disrupts the normal translation process, leading to decreased protein synthesis in cancer cells. Consequently, this mechanism contributes to its anticancer properties by inducing apoptosis in malignant cells while sparing normal cells .
Understanding the physical and chemical properties of rocaglamide J is essential for its application in scientific research.
Rocaglamide J has several promising applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3